
3-Bromo-4-fluorobenzoyl chloride
Overview
Description
3-Bromo-4-fluorobenzoyl chloride is an organic compound with the chemical formula C7H3BrClFO. It is a colorless to slightly yellow liquid with a melting point of approximately 23-25°C and a boiling point of about 210-212°C . This compound is primarily used in organic synthesis, particularly in fluorination, esterification, and substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-fluorobenzoyl chloride can be synthesized from 3-bromo-4-fluorobenzoic acid. The typical method involves reacting 3-bromo-4-fluorobenzoic acid with phosphorus oxychloride under appropriate conditions . The reaction proceeds as follows: [ \text{C}_7\text{H}_3\text{BrClFO}_2 + \text{POCl}_3 \rightarrow \text{C}_7\text{H}_3\text{BrClFO} + \text{HCl} + \text{PO}_2\text{Cl}_3 ]
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Esterification Reactions: It reacts with alcohols to form esters.
Fluorination Reactions: It can be used in reactions where fluorine atoms are introduced into organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate conditions.
Esterification: Alcohols and a base catalyst are used, often under reflux conditions.
Fluorination: Fluorinating agents such as hydrogen fluoride or fluorine gas are used under controlled conditions.
Major Products:
Substitution Reactions: Products include substituted benzoyl derivatives.
Esterification Reactions: Products are esters of this compound.
Fluorination Reactions: Products include fluorinated aromatic compounds.
Scientific Research Applications
Synthetic Applications
3-Bromo-4-fluorobenzoyl chloride serves as a versatile intermediate in organic synthesis. Its applications include:
- Synthesis of Benzoyl Derivatives : It can be used to synthesize various benzoyl derivatives through acylation reactions. For example, it can react with different nucleophiles to form corresponding benzoyl derivatives, which are crucial in pharmaceutical chemistry .
- Preparation of Fluorinated Compounds : The presence of fluorine in its structure allows for the synthesis of fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts. This is particularly relevant in drug development where fluorinated drugs tend to exhibit improved metabolic stability .
Pharmaceutical Applications
The compound is utilized in pharmaceutical research and development:
- Intermediate for Drug Synthesis : It is frequently employed as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer agents. For instance, derivatives of this compound have been studied for their potential therapeutic effects against specific cancer types .
- Development of Pesticides : The compound is also explored in the synthesis of agrochemicals, particularly in the development of new pesticide formulations that exhibit enhanced efficacy against pests while minimizing environmental impact .
Case Study 1: Synthesis of Anti-Cancer Agents
A study demonstrated the use of this compound as an intermediate in synthesizing a series of novel anti-cancer agents. The research highlighted the compound's role in producing compounds that showed significant cytotoxic activity against human cancer cell lines. The synthetic route involved several steps starting from this compound, leading to high yields and purity of the final products .
Case Study 2: Development of Fluorinated Pesticides
Another investigation focused on using this compound in developing new fluorinated pesticides. The study revealed that incorporating fluorine into pesticide molecules enhanced their potency and selectivity towards target pests while reducing toxicity to non-target organisms. This case underscores the importance of fluorinated compounds in agricultural chemistry .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
4-Fluorobenzoyl chloride: Similar in structure but lacks the bromine atom.
3-Bromo-4-chlorobenzoyl chloride: Similar but has a chlorine atom instead of a fluorine atom.
3-Bromo-4-methylbenzoyl chloride: Similar but has a methyl group instead of a fluorine atom.
Uniqueness: 3-Bromo-4-fluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzoyl chloride moiety. This dual substitution imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Biological Activity
3-Bromo-4-fluorobenzoyl chloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity is primarily attributed to its reactivity as an acylating agent, which allows it to interact with various biomolecules, influencing biochemical pathways and cellular processes.
Target of Action
The primary targets of this compound are organic compounds with nucleophilic sites, such as amines, alcohols, and carboxylic acids. The compound acts as an acylating agent, transferring its acyl group to these targets through nucleophilic acyl substitution reactions. The chloride ion serves as a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack, leading to the formation of covalent bonds with biomolecules.
Mode of Action
When a nucleophile attacks the carbonyl carbon, a tetrahedral intermediate is formed. This intermediate subsequently collapses, releasing the chloride ion and resulting in a new bond with the nucleophile. This process can modify the structure and function of enzymes and proteins, potentially altering their activity and leading to significant biological effects.
This compound has shown potential in various biochemical applications:
- Enzyme Interaction : The compound can inhibit certain enzymes involved in metabolic pathways, thereby affecting metabolite levels and cellular flux. For instance, it has been noted for its ability to alter cell signaling pathways and gene expression.
- Cellular Effects : Studies indicate that this compound can influence cellular metabolism and proliferation. Its derivatives have been explored for their potential anticancer properties by inhibiting cancer cell growth through modulation of specific signaling pathways.
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Antiviral Activity : Some derivatives of this compound have demonstrated moderate antiviral activity. For example, compounds synthesized from this compound showed percentage inhibition rates ranging from 33% to 45% against viral targets, indicating potential applications in antiviral drug development .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated using human cell lines. Most tested compounds exhibited CC50 values greater than 100 µM, suggesting they are relatively non-toxic compared to known toxic controls like auranofin (CC50 = 1.6 µM). This indicates a favorable safety profile for further exploration in biological studies .
Case Studies
Several case studies have been conducted to explore the biological implications of this compound:
- Study on Enzyme Inhibition : Research demonstrated that derivatives of this compound could inhibit key metabolic enzymes, leading to altered metabolic profiles in treated cells. This inhibition was linked to changes in cellular signaling pathways associated with cancer progression .
- Synthesis of Anticancer Agents : A series of experiments focused on creating novel compounds from this compound that exhibited enhanced anticancer activity. These studies utilized structure-activity relationship (SAR) methodologies to optimize the efficacy of synthesized derivatives .
Summary Table of Biological Activities
Q & A
Q. Basic: What are the optimized synthetic routes for 3-bromo-4-fluorobenzoyl chloride, and how can reaction intermediates be characterized?
Answer:
The synthesis typically involves bromination of 4-fluoro-benzoyl fluoride using elemental bromine (Br₂) in the presence of FeCl₃ (1% w/w) at 70–75°C. Key intermediates include 3-bromo-4-fluorobenzoyl fluoride and bromide, which can be separated via fractional distillation (boiling points: 82–83°C/15 mbar for fluoride; 123°C/15 mbar for bromide) . Characterization of intermediates requires GC for purity analysis and NMR (¹H/¹³C) to confirm substitution patterns. Melting points (32–34°C for fluoride; 35–37°C for bromide) should be cross-verified via differential scanning calorimetry (DSC) to resolve discrepancies .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
The compound is corrosive (GHS05) and requires strict PPE: acid-resistant gloves, goggles, and fume hood use. Immediate decontamination steps include rinsing skin/eyes with water for ≥15 minutes and removing contaminated clothing. Storage must be in inert, moisture-free environments to prevent hydrolysis. Regulatory compliance with REACH and OSHA HazCom 2012 is mandatory, though it is not classified as an SVHC (Substance of Very High Concern) .
Q. Basic: Which analytical techniques are most effective for purity assessment and structural confirmation?
Answer:
- Purity: GC with flame ionization detection (FID) is preferred for quantifying residual bromine or unreacted precursors. Purity thresholds >95% are typical for research-grade material .
- Structural Confirmation: ¹⁹F NMR is critical for verifying fluorine substitution, while IR spectroscopy identifies the carbonyl stretch (~1750 cm⁻¹) of the benzoyl chloride group. High-resolution mass spectrometry (HRMS) can resolve isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. Advanced: How can SHELX software improve crystallographic refinement of derivatives?
Answer:
SHELXL is optimal for refining small-molecule crystal structures, especially for resolving disorder in bromine/fluorine substituents. For twinned crystals (common in halogenated aromatics), the TWIN/BASF commands in SHELXL enable robust refinement. Pair this with Olex2 for visualization to validate bond lengths (C-Br: ~1.89 Å; C-F: ~1.35 Å) and angles against DFT-calculated models .
Q. Advanced: How should researchers address contradictions in reported melting points and boiling points?
Answer:
Discrepancies (e.g., melting points varying by 2–3°C across studies) often arise from impurities or polymorphic forms. Mitigation strategies include:
- DSC Analysis: Determine phase transitions with ±0.5°C accuracy.
- Recrystallization: Use solvent systems like hexane/ethyl acetate to isolate pure polymorphs.
- Cross-Validation: Compare with structurally analogous compounds (e.g., 4-bromo-2-fluorobenzaldehyde, mp 60–62°C) to identify trends .
Q. Advanced: What role does this compound play in medicinal chemistry applications?
Answer:
The compound is a key electrophile for synthesizing aryl ketone inhibitors. For example, it can acylate amines to form benzamide pharmacophores targeting kinases or GPCRs. Optimize reaction yields (>80%) by using DCM as a solvent with DIPEA (2 eq.) to scavenge HCl. LC-MS monitoring ensures intermediate stability .
Q. Advanced: How does moisture impact the stability of this compound, and how can decomposition be quantified?
Answer:
Hydrolysis generates 3-bromo-4-fluorobenzoic acid, detectable via TLC (Rf shift) or ¹H NMR (disappearance of the acyl chloride proton at ~9–10 ppm). Kinetic studies using Karl Fischer titration show a 10% decomposition rate after 24 hours at 40% relative humidity. Store under argon with molecular sieves (3 Å) to extend shelf life .
Properties
IUPAC Name |
3-bromo-4-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHZOCIBMCWXCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217483 | |
Record name | 3-Bromo-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-75-3 | |
Record name | 3-Bromo-4-fluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90217483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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